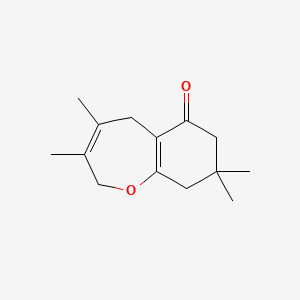
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one: is a complex organic compound that belongs to the class of benzoxepins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
Formation of the benzoxepin ring: This could involve cyclization reactions using appropriate precursors.
Introduction of methyl groups: Alkylation reactions might be used to introduce the methyl groups at the specified positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: : The compound could be used as a building block for synthesizing more complex molecules. Biology Medicine : Possible use in drug development, particularly if the compound exhibits biological activity. Industry : Applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family.
Tetramethyl derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The unique structural features of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one, such as the specific placement of methyl groups and the benzoxepin ring, might confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
833446-93-8 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3,4,8,8-tetramethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C14H20O2/c1-9-5-11-12(15)6-14(3,4)7-13(11)16-8-10(9)2/h5-8H2,1-4H3 |
Clé InChI |
NEXMBMPSPYCNIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC2=C(C1)C(=O)CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


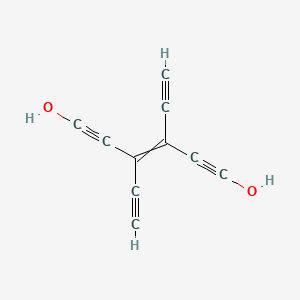

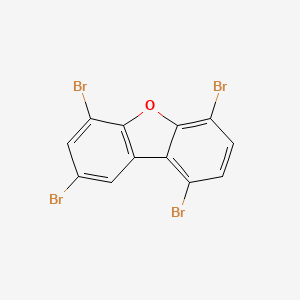
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)

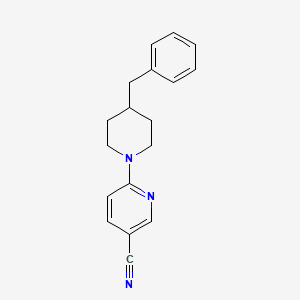
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
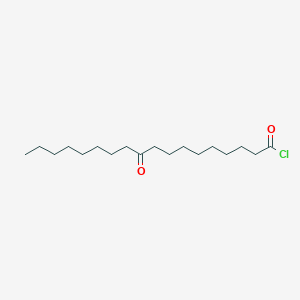

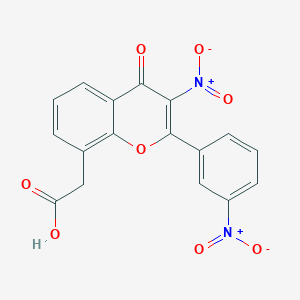
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
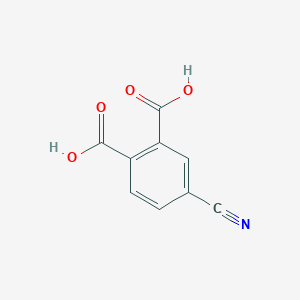
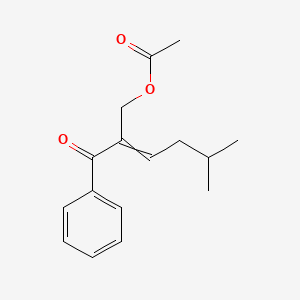
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
